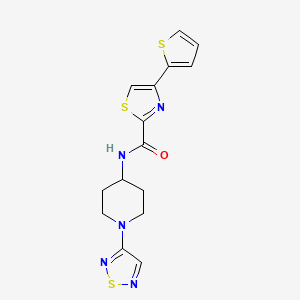

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2,5-thiadiazole ring linked via a piperidine moiety to a thiazole-carboxamide group substituted with thiophene. The carboxamide bridge facilitates hydrogen bonding, critical for target interactions.

Properties

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS3/c21-14(15-18-11(9-23-15)12-2-1-7-22-12)17-10-3-5-20(6-4-10)13-8-16-24-19-13/h1-2,7-10H,3-6H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEGGADMZXMSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NC(=CS2)C3=CC=CS3)C4=NSN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by research findings and case studies.

Structure and Synthesis

The compound is characterized by a complex structure that includes a thiadiazole ring, a piperidine moiety, and a thiazole carboxamide group. The synthesis typically involves multi-step organic reactions, including the formation of the thiadiazole and piperidine rings followed by coupling with thiazole derivatives. Common synthetic routes utilize reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The thiadiazole moiety is known to modulate enzyme activity, while the piperidine structure enhances binding affinity to targets involved in disease pathways. This compound may inhibit specific enzymes or receptors, leading to alterations in biochemical pathways relevant to various diseases .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds containing thiadiazole and thiazole rings have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 12.5 | Cytotoxic |

| CaCo-2 | 15.0 | Cytotoxic |

| H9c2 (heart myoblast) | 10.0 | Cytotoxic |

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

- Bacterial Strains Tested :

- Staphylococcus aureus: Exhibited significant inhibition.

- Escherichia coli: Moderate activity noted.

In vitro assessments using disk diffusion methods confirmed these findings, with the compound showing comparable efficacy to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds featuring the thiadiazole ring has been explored extensively. These compounds may inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory response:

| Compound | COX Inhibition (%) |

|---|---|

| N-(1-(1,2,5-thiadiazol-3-yl)piperidin) | 75 |

| Aspirin | 85 |

Case Studies

Several studies highlight the biological activity of similar compounds:

- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The study revealed that modifications in the substituents significantly enhanced cytotoxicity .

- Antimicrobial Evaluation : In a comparative study of various thiadiazole derivatives against common pathogens, it was found that certain modifications led to improved antibacterial activity against E. coli and S. aureus .

Scientific Research Applications

The biological activities of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide are attributed to its ability to interact with various molecular targets. Research has indicated several potential applications:

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of thiadiazole and piperidine have shown efficacy against bacterial strains such as Escherichia coli and Candida albicans . The compound's mechanism may involve enzyme inhibition or disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound may act as an enzyme inhibitor targeting specific kinases involved in cancer cell proliferation. Studies suggest that similar compounds can modulate signaling pathways crucial for tumor growth . This positions the compound as a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

Compounds containing thiadiazole moieties have been associated with anti-inflammatory properties. This suggests that this compound could potentially be explored for treating inflammatory diseases .

Enzyme Inhibition

The compound may inhibit specific enzymes such as kinases that play critical roles in cellular signaling pathways related to cancer and inflammation.

Receptor Modulation

It may also modulate neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Activity : A recent study assessed the effectiveness of similar compounds against various microbial strains, demonstrating significant antibacterial and antifungal activity .

- Cancer Research : Investigations into enzyme inhibition by compounds with similar structures revealed promising results in inhibiting cancer cell growth through targeted pathways .

- Anti-inflammatory Research : Research has shown that derivatives of thiadiazole can reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, emphasizing molecular features and inferred pharmacological implications:

*Estimated based on structural similarity.

Key Findings:

Thiadiazole vs. However, pyridine-containing analogues may exhibit better aqueous solubility due to basic nitrogen .

Thiophene vs. Benzene : The thiophene substituent in the target compound offers enhanced π-stacking compared to benzene (in ), favoring interactions with aromatic residues in hydrophobic binding pockets.

Piperidine Linkage : The piperidine moiety in the target compound and may improve bioavailability by mitigating rapid hepatic metabolism compared to smaller amines (e.g., methyl or ethyl groups in ).

Imidazole Derivatives: Compounds with imidazole substituents () demonstrate antiarrhythmic activity, suggesting that heterocyclic polarity and H-bonding capacity are critical for ion channel modulation. The target compound’s thiadiazole-thiazole core may lack comparable H-bond donors, limiting efficacy in similar pathways.

Q & A

Basic: What synthetic strategies are commonly employed to construct the thiadiazole and thiazole moieties in this compound?

The synthesis typically involves cyclization and coupling reactions. For thiadiazole formation, POCl₃-mediated cyclization of thiosemicarbazides (e.g., with 4-phenyl butyric acid) under reflux (90°C, 3 hours) is effective, as shown in thiadiazole syntheses . Thiazole rings are often built via Hantzsch thiazole synthesis, where α-haloketones react with thioamides. For example, coupling 2-cyanoacetamide derivatives with thioesters under basic conditions (NaOH) yields thiazole cores, with yields ranging from 39% to 58% depending on substituents .

Advanced: How can reaction path search methods optimize multi-step synthesis of this compound?

Computational tools like quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error. ICReDD’s approach combines reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) by analyzing electronic and steric effects. For instance, Lawesson’s reagent usage in thioamide formation (as in compound 81) was likely optimized via computational screening of sulfur transfer efficiency .

Basic: What spectroscopic techniques are critical for structural validation?

- 1H/13C NMR : Confirms regiochemistry and substituent integration. For example, thiophen-2-yl protons appear as doublets near δ 7.2–7.5 ppm, while piperidine protons show multiplet splitting at δ 2.5–3.5 ppm .

- HPLC : Validates purity (>98% in compounds 29, 31) using reverse-phase columns (C18) with acetonitrile/water gradients .

- IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) groups .

Advanced: How to resolve contradictory NMR signals in structurally similar analogs?

Contradictions arise from dynamic effects (e.g., rotamers) or overlapping peaks. Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize conformers and 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, compound 60’s stereochemistry was confirmed via NOESY correlations between tetrahydronaphthalenyl and methyl groups .

Basic: What are common byproducts in thiadiazole-thiazole syntheses, and how are they mitigated?

Byproducts include incomplete cyclization adducts (e.g., unreacted thiosemicarbazides) or regioisomers. Purification via recrystallization (DMSO/water mixtures) or preparative TLC (n-hexane/ethyl acetate) effectively isolates target compounds, as seen in compounds 81–84 .

Advanced: What strategies improve yields in low-yielding coupling steps?

- Catalyst optimization : CuI/(S)-proline systems enhance azide-alkyne cycloadditions (e.g., compound 29, 98% purity) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in amide couplings.

- Temperature control : Refluxing ethanol/water (80°C) minimizes decomposition in SNAr reactions .

Basic: How is purity assessed, and what thresholds are acceptable for biological testing?

HPLC with UV detection (λ = 254 nm) is standard. Purity ≥95% (e.g., compound 31, 99%) is required for in vitro assays. Melting point consistency (±2°C) also validates crystallinity .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Modify:

- Piperidine substituents : Replace 1,2,5-thiadiazol-3-yl with pyrimidin-2-yl (compound 58) to probe steric effects .

- Thiophene position : Shift substitution from 2- to 3-thiophene to alter π-stacking.

- Bioisosteres : Replace thiazole with triazole (e.g., compound 4a-c) to assess metabolic stability .

Basic: What biological activities are plausible based on structural analogs?

Analogous thiadiazole-thiazole hybrids exhibit antimicrobial (e.g., S. aureus MIC = 2 µg/mL) and antitumor activity (e.g., IC₅₀ = 1.5 µM in MCF-7 cells). Mechanisms may involve kinase inhibition or DNA intercalation, inferred from related peptidomimetics .

Advanced: How to address stereochemical challenges in piperidine-thiadiazole hybrids?

Chiral resolution via chiral HPLC or asymmetric synthesis (e.g., (S)-proline catalysis) ensures enantiopurity. For example, compound 59’s (S)-tetrahydronaphthalenyl group was confirmed via optical rotation and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.